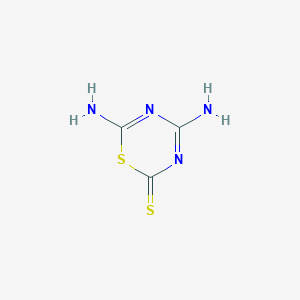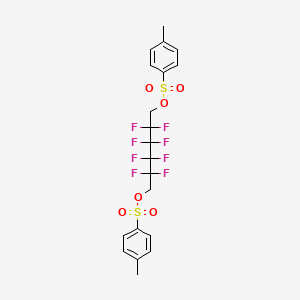
1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane
Overview
Description
1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane: is a fluorinated organic compound with the molecular formula C20H18F8O6S2 and a molecular weight of 570.5 g/mol. This compound is characterized by its unique structure, which includes multiple fluorine atoms and sulfonyloxy groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the synthesis likely involves advanced organic synthesis techniques, including the use of fluorinating agents and sulfonylation reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of sulfonyloxy groups.
Oxidation and Reduction: The fluorinated structure may undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology and Medicine
In biology and medicine, fluorinated compounds are often explored for their potential use in drug development. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, fluorinated compounds are used in the production of specialty materials, including high-performance polymers and surfactants. The unique properties of 1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane make it a candidate for such applications.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane is not well-documentedThe presence of sulfonyloxy groups may also facilitate interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Cresols: Cresols are methylphenols with similar aromatic structures but lack fluorine atoms and sulfonyloxy groups.
4,4’-Dichlorobenzophenone: This compound has a similar aromatic structure but contains chlorine atoms instead of fluorine.
Uniqueness
The uniqueness of 1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane lies in its high degree of fluorination and the presence of sulfonyloxy groups. These features confer unique chemical and physical properties, making it distinct from other similar aromatic compounds.
Properties
IUPAC Name |
[2,2,3,3,4,4,5,5-octafluoro-6-(4-methylphenyl)sulfonyloxyhexyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F8O6S2/c1-13-3-7-15(8-4-13)35(29,30)33-11-17(21,22)19(25,26)20(27,28)18(23,24)12-34-36(31,32)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIAASLCWDXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382096 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58191-47-2 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)
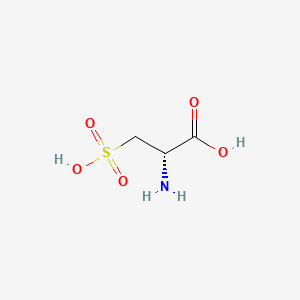

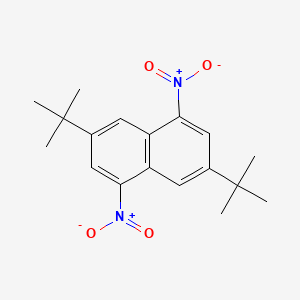
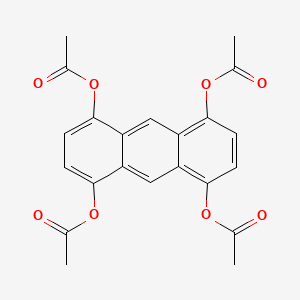
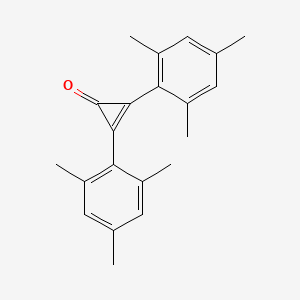
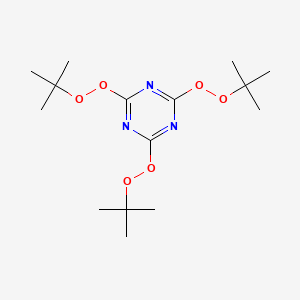
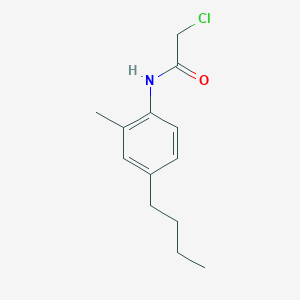

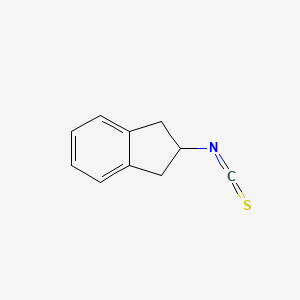
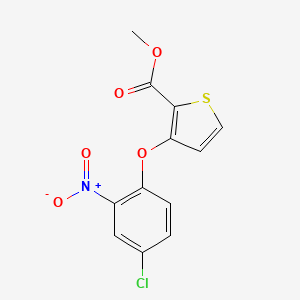

![4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1621401.png)
